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Compound of Interest

Compound Name: (3R)-Oxolane-3-sulfonyl chloride

Cat. No.: B3016553 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public chemical databases, scientific literature, and patent

databases did not yield specific experimental spectroscopic data for (3R)-Oxolane-3-sulfonyl
chloride. The following guide is therefore based on predicted spectroscopic behavior and data

from analogous compounds, providing a framework for the expected analytical results and the

experimental protocols to obtain them.

Introduction
(3R)-Oxolane-3-sulfonyl chloride, with the chemical formula C₄H₇ClO₃S, is a chiral sulfonyl

chloride containing a tetrahydrofuran (oxolane) ring.[1] Such compounds are valuable reagents

in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group, for

example, in the synthesis of sulfonamides. This guide provides an overview of the expected

spectroscopic characteristics and the methodologies for their determination.

Predicted Spectroscopic Data
While experimental data is not available, the spectroscopic characteristics of (3R)-Oxolane-3-
sulfonyl chloride can be predicted based on its structure and data from similar compounds.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For

(3R)-Oxolane-3-sulfonyl chloride, both ¹H and ¹³C NMR would provide key information.
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Table 1: Predicted ¹H NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDCl₃

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H3 (methine) 4.0 - 4.5 Multiplet -

H2, H5 (methylene,

adjacent to O)
3.8 - 4.2 Multiplet -

H4 (methylene) 2.2 - 2.8 Multiplet -

Note: The chemical shifts are estimates based on the deshielding effect of the sulfonyl chloride

and ether oxygen. The exact values and multiplicities would depend on the specific

conformational preferences of the ring.

Table 2: Predicted ¹³C NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)

C3 (methine, attached to SO₂Cl) 65 - 75

C2, C5 (methylene, adjacent to O) 68 - 78

C4 (methylene) 25 - 35

IR spectroscopy is used to identify functional groups. The IR spectrum of a sulfonyl chloride will

show characteristic strong absorptions for the S=O bonds.[2]

Table 3: Predicted IR Absorption Bands for (3R)-Oxolane-3-sulfonyl chloride
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

S=O (asymmetric stretch) 1370 - 1410 Strong

S=O (symmetric stretch) 1166 - 1204 Strong

C-O-C (ether stretch) 1050 - 1150 Strong

C-H (alkane stretch) 2800 - 3000 Medium-Strong

S-Cl (stretch) 500 - 700 Medium

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For (3R)-Oxolane-3-sulfonyl chloride, the molecular ion peak would be expected,

along with an M+2 peak due to the presence of the ³⁷Cl isotope.[2]

Table 4: Predicted Mass Spectrometry Data for (3R)-Oxolane-3-sulfonyl chloride

Ion Predicted m/z Notes

[M]⁺ 170 (for ³⁵Cl), 172 (for ³⁷Cl)

Molecular ion. The ratio of

intensities should be

approximately 3:1.

[M-Cl]⁺ 135 Loss of chlorine radical.

[M-SO₂Cl]⁺ 71
Loss of the sulfonyl chloride

group.

[C₄H₇O]⁺ 71

Fragment corresponding to the

tetrahydrofuran ring after loss

of the sulfonyl chloride group.

Experimental Protocols
The following are general protocols for the spectroscopic analysis of sulfonyl chlorides.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak.

Sample Preparation:

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum.

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Observe the molecular ion and characteristic fragment ions.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Caption: Relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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